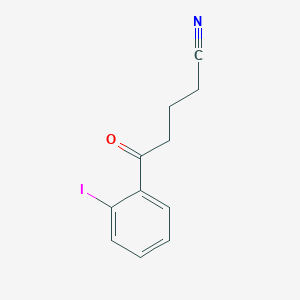

5-(2-Iodophenyl)-5-oxovaleronitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(2-Iodophenyl)-5-oxovaleronitrile” appears to contain an iodophenyl group, a ketone group (oxo), and a nitrile group. The iodophenyl group consists of a phenyl ring (a hexagonal ring of carbon atoms) with an iodine atom attached. The ketone group is a carbonyl group (a carbon double-bonded to an oxygen) located on a carbon backbone. The nitrile group consists of a carbon triple-bonded to a nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The iodophenyl, ketone, and nitrile groups each have distinct structural characteristics that would influence the overall structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The iodine atom on the phenyl ring could potentially be substituted in a reaction with a suitable nucleophile. The ketone group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The nitrile group could participate in various reactions, including hydrolysis, reduction, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the iodine atom could increase the compound’s molecular weight and potentially its boiling point. The nitrile and ketone groups could influence the compound’s polarity and solubility .Scientific Research Applications

Selective Continuous Flow Iodination

Research has demonstrated the effectiveness of iodination in continuous flow conditions for the synthesis of iodinated compounds, which are crucial intermediates in organic synthesis. The study by Dunn et al. (2018) highlights the selective iodination process that enables the generation of desired iodinated products with high regioselectivity, showcasing the utility of these methods in creating compounds for further chemical transformations (Dunn et al., 2018).

Synthesis of Oxovanadium Complexes

The synthesis and characterization of oxovanadium(IV) complexes, as discussed by Li et al. (2010), represent another area of application for iodophenyl-containing compounds. These complexes have been studied for their magnetic properties and potential applications in magnetic materials, demonstrating the versatility of iodophenyl derivatives in coordination chemistry (Li et al., 2010).

Catalytic Activity and Material Science Applications

The development of catalysts and materials science applications is a significant area of research for iodophenyl-related compounds. Studies have explored the catalytic activities of metal complexes derived from such compounds, with applications ranging from oxidation reactions to light-emitting diodes (LEDs). For instance, the work by Saka et al. (2013) on the catalytic activity of phthalocyanine complexes in oxidation reactions demonstrates the potential of iodophenyl derivatives in catalysis (Saka et al., 2013).

Spectroscopic Characterization and Structural Modeling

The spectroscopic characterization and structural modeling of complexes involving iodophenyl derivatives provide insights into their chemical behavior and potential applications. Research in this area focuses on understanding the electronic structure and bonding characteristics of these complexes, which are essential for their application in catalysis, materials science, and as bioactive molecules. For example, the study by Mangalam and Kurup (2009) on vanadium(IV/V) complexes offers valuable information on their structure and potential applications (Mangalam & Kurup, 2009).

Mechanism of Action

Target of Action

It is known that iodinated phenyl compounds often interact with various receptors and enzymes in the body, influencing their function .

Mode of Action

Iodinated phenyl compounds are generally known to interact with their targets, leading to changes in the target’s function . The presence of the iodine atom can enhance the compound’s reactivity, allowing it to form strong bonds with its targets .

Biochemical Pathways

Iodinated phenyl compounds can potentially influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Iodinated phenyl compounds are generally lipophilic, which can influence their absorption and distribution within the body .

Result of Action

The effects would likely depend on the specific targets and pathways that the compound interacts with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(2-Iodophenyl)-5-oxovaleronitrile. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

5-(2-iodophenyl)-5-oxopentanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTSOCZKRBRZBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCC#N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565443 |

Source

|

| Record name | 5-(2-Iodophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Iodophenyl)-5-oxovaleronitrile | |

CAS RN |

155589-54-1 |

Source

|

| Record name | 5-(2-Iodophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)

![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)